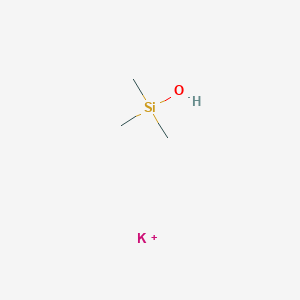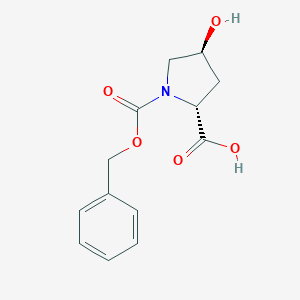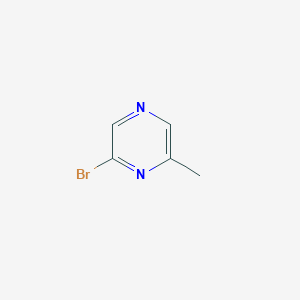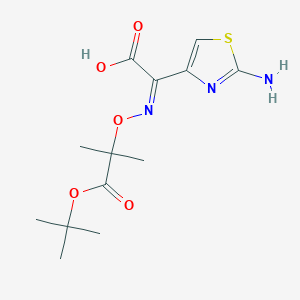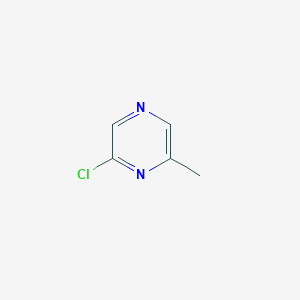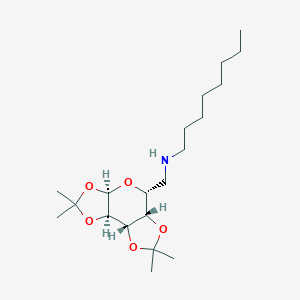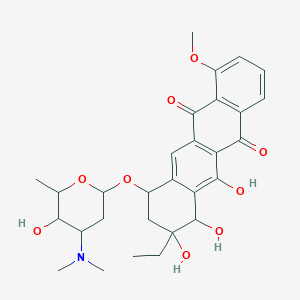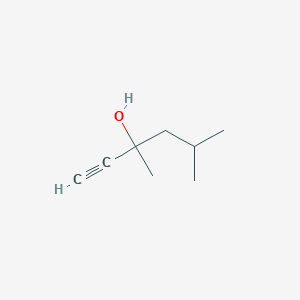
3,5-Dimethyl-1-hexin-3-ol
Übersicht
Beschreibung
3,5-Dimethyl-1-hexyn-3-ol is an organic compound with the molecular formula C₈H₁₄O. It is a colorless liquid with a camphor-like odor and is known for its applications in various chemical reactions and industrial processes . The compound is also referred to as 3,5-Dimethyl-1-hexyne-3-ol and has a molecular weight of 126.20 g/mol .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-hexyn-3-ol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
3,5-Dimethyl-1-hexyn-3-ol is an organic compound It’s known to exhibit strong electrophilic properties , suggesting it may interact with nucleophilic entities in biological systems.
Mode of Action
It’s known to participate in various chemical reactions due to its electrophilic nature . It can react with acids to form salts and can undergo esterification, etherification, and ketonization . It can also be transformed into the corresponding alcohol through hydrogenation . These reactions suggest that the compound could interact with its targets in a similar manner, leading to changes in the targets’ structure or function.
Pharmacokinetics
Its physical properties such as its boiling point (150-151 °c) , density (0.859 g/mL at 25 °C) , and solubility (11.6g/L at 20℃) could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dimethyl-1-hexyn-3-ol. For instance, its reactivity might be influenced by the pH of the environment . Additionally, it’s recommended to store the compound away from open flames, hot surfaces, and sources of ignition , suggesting that high temperatures could affect its stability.
Vorbereitungsmethoden
3,5-Dimethyl-1-hexyn-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethyl-1-hexyne with water in the presence of a catalyst . Another method includes the esterification of 3,5-dimethyl-1-hexyn-3-ol with acetic anhydride in a neutral ionic liquid . Industrial production methods often involve the use of palladium-mediated hydrostannylation followed by Stille cross-coupling .
Analyse Chemischer Reaktionen
3,5-Dimethyl-1-hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include palladium catalysts, acetic anhydride, and various ionic liquids . Major products formed from these reactions include 3,5-dimethyl-1-phenyl-1-hexen-3-ol, 3,5-dimethyl-1-hexyn-3-acetate, and 3,5-dimethyl-3-hydroxy-1-hexen-1-yl benzoate .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-1-hexyn-3-ol can be compared with other similar compounds such as:
- 2-Methyl-3-butyn-2-ol
- 3-Hexyn-1-ol
- 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
- 1-Ethynyl-1-cyclohexanol
What sets 3,5-Dimethyl-1-hexyn-3-ol apart is its unique structure, which allows it to participate in a variety of chemical reactions and its wide range of applications in different fields .
Eigenschaften
IUPAC Name |
3,5-dimethylhex-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-5-8(4,9)6-7(2)3/h1,7,9H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECRQCBKTGZNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041472 | |
| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Hexyn-3-ol, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107-54-0 | |
| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexyn-3-ol, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylhex-1-yn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYL-1-HEXYN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q988C9BDWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of 3,5-Dimethyl-1-hexyn-3-ol?
A1: 3,5-Dimethyl-1-hexyn-3-ol (DHO) readily reacts with hydroxyl radicals (OH) in the atmosphere. This reaction leads to the formation of various products including acetone, 3-butyne-2-one, 2-methyl-propanal, 4-methyl-2-pentanone (MIBK), ethanedial, 2-oxopropanal, and 2,3-butanedione. The yields of 3B2O and MIBK from this reaction were determined to be [8.4 ± 0.3% and 26 ± 2%, respectively] []. Further research suggests the formation of several other unidentified products, potentially elucidated through derivatization techniques and mass spectrometry coupled with mechanistic studies [].
Q2: What are the material compatibility and application of 3,5-Dimethyl-1-hexyn-3-ol?
A2: 3,5-Dimethyl-1-hexyn-3-ol is a key component in the formulation of specific materials. For instance, it is utilized in the development of a novel LED encapsulating material. This material, composed of a vinyl compound, a cyclohexyl methylsiloxane-carbonyl-platinum composite, 3,5-Dimethyl-1-hexyn-3-ol, a hydride, and phenyl vinyl methylsilane, exhibits desirable properties such as excellent transmissivity and refractive indexes across various wavelengths, high heat resistance, minimal optical performance degradation, good fluidity before curing, and ease of application in LED encapsulation [].
Q3: How does the structure of 3,5-Dimethyl-1-hexyn-3-ol relate to its applications?
A3: The structure of 3,5-Dimethyl-1-hexyn-3-ol features both a hydroxyl group and a triple bond. The hydroxyl group contributes to the compound's polarity, influencing its solubility and interaction with other materials. The triple bond, being a reactive site, enables its participation in polymerization reactions. This unique combination of functional groups contributes to its effectiveness as a component in materials like LED encapsulants, where it can contribute to desirable properties like flexibility, adhesion, and crosslinking capabilities [].
Q4: Are there any environmental concerns related to 3,5-Dimethyl-1-hexyn-3-ol?
A4: While the provided research focuses on atmospheric degradation and material applications, it lacks information on the ecotoxicological impact of 3,5-Dimethyl-1-hexyn-3-ol. Further research is needed to understand its effects on various environmental compartments, bioaccumulation potential, and persistence. Investigating potential mitigation strategies, such as biodegradation or alternative synthesis pathways, could be beneficial to minimize any potential negative impact.
Q5: What analytical techniques are used to study 3,5-Dimethyl-1-hexyn-3-ol?
A5: Studying the atmospheric reaction of DHO with OH radicals utilizes techniques like relative rate methods for kinetic measurements []. Product identification relies on gas chromatography coupled with mass spectrometry, further enhanced by derivatization agents like PFBHA and BSTFA to capture and analyze potentially reactive or volatile products []. For material characterization, techniques like spectroscopy (UV-Vis, FTIR) and thermal analysis (TGA, DSC) could be employed to assess optical properties, thermal stability, and other relevant parameters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

